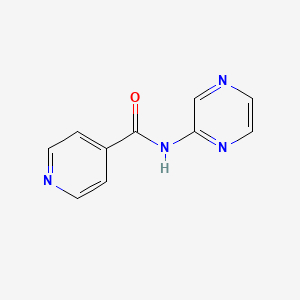![molecular formula C11H8O4 B6257956 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid CAS No. 1357155-90-8](/img/new.no-structure.jpg)
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is a type of carboxylic acid used in organic synthesis and research. It is a versatile reagent that can be used in a variety of applications, including the synthesis of other organic molecules and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 4-methoxycarbonylphenylacetylene: 4-methoxycarbonylbenzaldehyde is reacted with propargyl bromide in the presence of sodium hydroxide to form 4-methoxycarbonylphenylacetylene.
Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol: 4-methoxycarbonylphenylacetylene is reacted with sodium hydride in the presence of acetic anhydride to form 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol.
Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid: 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol is oxidized with sulfuric acid to form this compound.
Industrial Production Methods
The industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as recrystallization and drying over sodium sulfate.
化学反応の分析
Types of Reactions
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuric acid and other strong acids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can produce alcohols or other derivatives.
科学的研究の応用
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid has been used in a variety of scientific research studies, including:
Synthesis of New Organic Molecules: It is used in the synthesis of polymers and other compounds.
Enzyme Inhibition Studies: The compound has been used to study enzyme inhibition.
Drug Metabolism and Transport: It is used in the study of drug metabolism and transport.
Cell Signaling Pathways: The compound is used in the study of cell signaling pathways and the regulation of gene expression.
作用機序
The mechanism of action of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is not fully understood. it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition can affect various biochemical and physiological processes, including drug metabolism and cell signaling pathways.
類似化合物との比較
Similar Compounds
(2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid: This compound has a similar structure but differs in the position of the double bond.
3-(4-Methoxyphenyl)propiolic acid: This compound is similar but lacks the methoxycarbonyl group.
Uniqueness
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications in scientific research. Its ability to inhibit certain enzymes and its versatility in organic synthesis make it a valuable compound in various fields.
特性
CAS番号 |
1357155-90-8 |
|---|---|
分子式 |
C11H8O4 |
分子量 |
204.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
